Product packaging for 6-Oxaspiro[4.5]decan-9-ylmethanol(Cat. No.:CAS No. 1521614-24-3)

6-Oxaspiro[4.5]decan-9-ylmethanol

Cat. No.: B2838503
CAS No.: 1521614-24-3
M. Wt: 170.252
InChI Key: LHZYOCNAFNKPES-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-ylmethanol is a spirocyclic compound of high interest in medicinal chemistry and drug discovery, with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . Its unique structure, featuring a spiro center connecting a tetrahydrofuran ring and a cyclohexane ring with a hydroxymethyl substituent, makes it a valuable synthetic intermediate and a key scaffold for constructing more complex bioactive molecules. This compound serves as a versatile building block in pharmaceutical research, particularly in the development of novel central nervous system (CNS) active agents. It has been utilized as a core structure in the synthesis of innovative dual-target ligands, including μ-opioid receptor (MOR) agonists that are investigated for their potential as analgesics with reduced addictive liability . The physicochemical properties of the spiro scaffold contribute to its application in optimizing blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics . As a supplied chemical, it is characterized by its SMILES representation (C1CCC2(C1)CC(CCO2)CO) and is provided for research applications only . Researchers employ this compound in scaffold hybridization and structure-activity relationship (SAR) studies to develop new chemical entities for investigating pain management and substance use disorders . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B2838503 6-Oxaspiro[4.5]decan-9-ylmethanol CAS No. 1521614-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZYOCNAFNKPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521614-24-3
Record name 6-oxaspiro[4.5]decan-9-ylmethanol
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Reaction Mechanisms and Pathways of 6 Oxaspiro 4.5 Decan 9 Ylmethanol and Derivatives

Mechanistic Elucidation of Spiro Ring Formation Reactions

The formation of the characteristic spirocyclic core of 6-oxaspiro[4.5]decanes can be achieved through various synthetic methodologies. Understanding the mechanisms of these reactions is paramount for controlling the stereochemical outcome and achieving high yields of the desired products.

Detailed Mechanisms of Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of tetrahydropyran (B127337) rings, a key structural motif in 6-oxaspiro[4.5]decanes. The reaction typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol.

The generally accepted mechanism commences with the protonation of the carbonyl oxygen by a Lewis or Brønsted acid, generating a highly electrophilic oxocarbenium ion. This intermediate is then attacked by the nucleophilic alkene of the homoallylic alcohol in an intramolecular fashion. The stereochemical outcome of the cyclization is often dictated by the geometry of the oxocarbenium ion and the chair-like transition state of the ring closure. nih.gov

Several factors can influence the reaction pathway and the potential for side reactions, such as racemization. nih.gov For instance, the presence of electron-rich aromatic substrates can lead to the formation of stabilized benzylic cations, which may result in a loss of stereochemical integrity. nih.gov Isotopic labeling studies have been instrumental in elucidating alternative racemization pathways, such as those involving 2-oxonia-Cope rearrangements through a (Z)-oxocarbenium ion intermediate. nih.gov The choice of solvent, temperature, and nucleophile are critical parameters that can be modulated to control these competing pathways. nih.gov Tandem Prins cyclizations have also been developed as a versatile method for the synthesis of more complex fused, bridged, and spirotetrahydropyran scaffolds. researchgate.net

Mechanisms of Oxidative Spiroannulation

Oxidative spiroannulation represents another important strategy for the synthesis of spiroketals. These reactions often involve the use of hypervalent iodine reagents or enzymatic systems to induce cyclization.

In a biosynthetic context, the formation of spiroketal structures, such as those found in the rubromycin family of natural products, is driven by complex flavoenzyme-catalyzed oxidative rearrangements. nih.govnih.gov These enzymatic cascades can involve a series of oxidations, dearomatizations, and decarboxylations, ultimately leading to the formation of the spiroketal core. nih.gov For instance, the process may be initiated by monooxygenases that hydroxylate an aromatic precursor, followed by further oxidation and rearrangement to form the spirocyclic system. nih.gov

In synthetic chemistry, hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) are commonly employed to mediate oxidative spirocyclizations. beilstein-journals.org For example, the oxidation of phenolic compounds can lead to the formation of a spirodienone intermediate, which can then undergo further transformations. beilstein-journals.org The mechanism often involves the initial oxidation of a hydroxyl group, followed by an intramolecular cyclization. beilstein-journals.org

Reaction Pathways of Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael addition, also known as a hetero-Michael addition, is a key reaction for the formation of heterocyclic rings, including the tetrahydropyran ring of 6-oxaspiro[4.5]decanes. vander-lingen.nl This reaction involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl system. organicreactions.orgmasterorganicchemistry.com

The reaction is typically base-catalyzed, where the base deprotonates the hydroxyl group to generate a more nucleophilic alkoxide. This alkoxide then attacks the β-carbon of the Michael acceptor in a 1,4-fashion. masterorganicchemistry.comyoutube.com The resulting enolate is subsequently protonated to afford the final cyclized product. masterorganicchemistry.com While the reaction can be reversible and sometimes suffers from low reactivity, the use of domino reactions and specific catalysts can overcome these limitations. vander-lingen.nl The intramolecular nature of the reaction often provides a high degree of stereocontrol, making it a valuable tool in the synthesis of complex molecules. organicreactions.org

Understanding Functional Group Transformations on the 6-Oxaspiro[4.5]decane Scaffold

Once the 6-oxaspiro[4.5]decane core is established, subsequent functional group transformations are often necessary to complete the synthesis of the target molecule. Mechanistic studies of these transformations are essential for optimizing reaction conditions and achieving the desired chemical modifications.

Mechanistic Studies of Alcohol Oxidation to Carbonyls (e.g., Dess-Martin Periodinane)

The oxidation of the primary alcohol in 6-oxaspiro[4.5]decan-9-ylmethanol to the corresponding aldehyde or ketone is a common and crucial transformation. The Dess-Martin periodinane (DMP) is a widely used reagent for this purpose due to its mild reaction conditions and high selectivity. organic-chemistry.orgalfa-chemistry.com

The mechanism of the Dess-Martin oxidation involves a ligand exchange between the alcohol and an acetoxy group on the hypervalent iodine reagent. alfa-chemistry.com This is followed by the deprotonation of the carbon bearing the hydroxyl group by the displaced acetate (B1210297) ion, which acts as a base. The reaction proceeds through a concerted elimination pathway, where the C-H bond is broken and the C=O double bond is formed, leading to the oxidized product and the reduction of the iodine(V) species. alfa-chemistry.com The reaction is typically fast, occurring at room temperature within a few hours. organic-chemistry.org A key advantage of DMP is its ability to oxidize alcohols without affecting other sensitive functional groups and preserving the optical purity of chiral substrates. alfa-chemistry.com

Table 1: Key Features of Dess-Martin Periodinane Oxidation

FeatureDescription
Reagent Dess-Martin Periodinane (DMP)
Substrate Primary or secondary alcohols
Product Aldehydes or ketones
Conditions Mild, room temperature, typically in CH₂Cl₂ or CHCl₃ organic-chemistry.org
Advantages High selectivity, fast reaction times, neutral conditions, minimal side reactions organic-chemistry.orgalfa-chemistry.com
Byproduct 1,2-benziodoxol-3(1H)-one derivative

Reductive Amination Reaction Mechanisms

Reductive amination is a versatile method for converting carbonyl compounds, such as the aldehyde derived from the oxidation of this compound, into amines. wikipedia.orgmasterorganicchemistry.com This two-step process in a single pot involves the initial formation of an imine or iminium ion, followed by its reduction. libretexts.org

The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Under weakly acidic conditions, the hemiaminal dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). wikipedia.orgyoutube.com

Table 2: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄) Can be used, but may also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selective for the reduction of imines and iminium ions in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN, also highly selective. masterorganicchemistry.com
Catalytic Hydrogenation Can be used with catalysts like Palladium, Platinum, or Nickel. wikipedia.org

Nitrile Hydrolysis and Subsequent Reduction Mechanisms

The conversion of a nitrile (cyano) group on a derivative of this compound to a primary amine is a two-step process involving hydrolysis followed by reduction. This pathway is a common strategy in organic synthesis to introduce an aminomethyl group.

Nitrile Hydrolysis:

The hydrolysis of a nitrile to a carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a proton transfer, the resulting intermediate tautomerizes to a protonated amide. Subsequent deprotonation yields a primary amide. libretexts.org Further hydrolysis of the amide, under acidic conditions, proceeds through nucleophilic acyl substitution to ultimately form the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting imine anion is then protonated by water. Tautomerization of this intermediate leads to the formation of a primary amide. Continued hydrolysis of the amide under basic conditions will yield a carboxylate salt and ammonia.

Subsequent Reduction:

The resulting carboxylic acid or amide can then be reduced to the primary amine. However, a more direct route involves the direct reduction of the nitrile group.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic carbon of the nitrile, forming an imine anion. This intermediate is stabilized by forming a complex with the aluminum species. A second hydride transfer reduces the imine to a dianion, which upon acidic workup is protonated to yield the primary amine. libretexts.orgresearchgate.net

Reduction with Diisobutylaluminum Hydride (DIBALH): DIBALH can be used to reduce nitriles to aldehydes. The mechanism involves the formation of a Lewis acid-base complex between the nitrile and DIBALH, which increases the electrophilicity of the nitrile carbon. A single hydride transfer occurs, and upon hydrolysis, an aldehyde is formed. libretexts.org To obtain the amine, the intermediate imine must be further reduced, which can be achieved with other reducing agents or by modifying the reaction conditions.

The following table summarizes the expected intermediates and final products for the conversion of a hypothetical nitrile derivative of this compound.

Reaction Stage Starting Material Reagents Key Intermediate Final Product
Hydrolysis 6-Oxaspiro[4.5]decan-9-ylacetonitrileH₃O⁺ or OH⁻6-Oxaspiro[4.5]decan-9-ylacetamide6-Oxaspiro[4.5]decan-9-ylacetic acid
Reduction 6-Oxaspiro[4.5]decan-9-ylacetonitrile1. LiAlH₄ 2. H₂OImine anion complex2-(6-Oxaspiro[4.5]decan-9-yl)ethan-1-amine

Rearrangement Studies of Related Oxaspiro Cations (e.g., 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion)

The rearrangement of oxaspiro cations is a significant area of study, providing insights into reaction mechanisms and product distributions. A notable example is the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.org

Computational studies using semiempirical (AM1), ab initio, and density functional theory (DFT) methods have been employed to investigate the energetics of the ring-expanding rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.orgrsc.org This cation can undergo a 1,2-shift of either a carbon or an oxygen atom.

The research indicates that the rearrangement involving the migration of a carbon atom is thermodynamically favored over the 1,2-shift of the oxygen atom. rsc.org This preference is likely also reflected in the kinetics of the reaction, suggesting that the carbon-migration pathway is the more probable route. rsc.org These findings are crucial for understanding the formation of products in reactions where such cationic intermediates are generated. For instance, the acid-catalyzed transformation of 1-oxaspiro[4.5]deca-6,9-dien-8-one to 6-hydroxychroman is believed to proceed through such a rearrangement. rsc.org

The table below outlines the key species involved in the computational study of the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion.

Species Description Significance in the Rearrangement
1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion The initial carbocationUndergoes a 1,2-shift to form more stable isomers. rsc.org
Transition State (Carbon Shift) The energy maximum along the reaction coordinate for the 1,2-carbon shift.Its energy determines the activation barrier for the carbon migration pathway.
Transition State (Oxygen Shift) The energy maximum along the reaction coordinate for the 1,2-oxygen shift.Its energy determines the activation barrier for the oxygen migration pathway.
Rearranged Cation (Carbon Shift) The product resulting from the 1,2-carbon shift.The thermodynamically more stable product. rsc.org
Rearranged Cation (Oxygen Shift) The product resulting from the 1,2-oxygen shift.A less stable, alternative rearrangement product. rsc.org

Advanced Spectroscopic Characterization of 6 Oxaspiro 4.5 Decan 9 Ylmethanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 6-Oxaspiro[4.5]decan-9-ylmethanol and its analogues. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

In the analysis of derivatives, specific proton (¹H) signals are indicative of particular functional groups and their placement within the spirocyclic framework. For instance, the ¹H NMR spectrum of ((5R,6R,9S)-6-Isopropyl-9-methyl-1-oxaspiro[4.5]decan-2-yl)methanol, a derivative, shows characteristic signals for the methanol (B129727) group in the range of δ 4.11-3.88 ppm. rsc.org Another derivative, 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl) ethylamine, displays distinct signals corresponding to the pyridine (B92270) ring, such as a multiplet at δ 8.58 ppm. google.com These chemical shifts are fundamental for confirming the successful synthesis and structural integrity of complex derivatives.

Compound/DerivativeNucleusChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)Reference
((5R,6R,9S)-6-Isopropyl-9-methyl-1-oxaspiro[4.5]decan-2-yl)methanol¹H4.11-3.88- rsc.org
2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl) ethylamine¹H8.58ddd, J=4.8, 1.9, 0.9 Hz google.com
2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl) ethylamine¹H7.63m google.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., GC/MS, ESI-MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives. Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

ESI-MS is particularly useful for analyzing polar molecules. For the parent compound, this compound (C₁₀H₁₈O₂), the predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 171.13796, while the sodium adduct [M+Na]⁺ is predicted at 193.11990. uni.lu Experimental ESI-MS data for a derivative, ((5R,6R,9S)-6-Isopropyl-9-methyl-1-oxaspiro[4.5]decan-2-yl)methanol, shows a sodium adduct [M+Na]⁺ at m/z 179. rsc.org Similarly, a thioester derivative was analyzed using high-resolution ESI-MS, with a calculated m/z of 209.1148 for [M+Na]⁺ and an observed value of 209.1151, confirming its molecular formula. whiterose.ac.uk

GC/MS analysis of 6-Oxaspiro[4.5]decan-9-one, a direct precursor, shows a molecular ion peak at m/z 154.1, corresponding to its molecular weight. nih.gov

Compound/DerivativeTechniqueIon/AdductCalculated m/zObserved m/zReference
This compoundESI-MS (Predicted)[M+H]⁺171.13796- uni.lu
This compoundESI-MS (Predicted)[M+Na]⁺193.11990- uni.lu
((5R,6R,9S)-6-Isopropyl-9-methyl-1-oxaspiro[4.5]decan-2-yl)methanolESI-MS[M+Na]⁺-179 rsc.org
Methyl 2-((S)-1-oxaspiro[4.5]decan-7-yl)ethanethioateESI-MS[M+Na]⁺209.1148209.1151 whiterose.ac.uk
6-Oxaspiro[4.5]decan-9-oneGC/MSM⁺-154.1 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

For derivatives of this compound, IR spectra can confirm the presence of hydroxyl (-OH), ether (C-O-C), and alkane (C-H) groups, as well as other functionalities introduced during synthesis. For example, the IR spectrum of a thioester derivative of the spirocyclic system shows strong C-H stretching vibrations around 2974-2935 cm⁻¹, a sharp carbonyl (C=O) stretch from the thioester at 1740 cm⁻¹, and C-O stretching in the fingerprint region around 1192 cm⁻¹. whiterose.ac.uk

Compound/DerivativeWavenumber (ṽ / cm⁻¹)Vibrational Mode AssignmentReference
Methyl 2-((S)-1-oxaspiro[4.5]decan-7-yl)ethanethioate2974, 2935C-H stretch (alkane) whiterose.ac.uk
Methyl 2-((S)-1-oxaspiro[4.5]decan-7-yl)ethanethioate1740C=O stretch (thioester) whiterose.ac.uk
Methyl 2-((S)-1-oxaspiro[4.5]decan-7-yl)ethanethioate1435, 1380C-H bend whiterose.ac.uk
Methyl 2-((S)-1-oxaspiro[4.5]decan-7-yl)ethanethioate1192C-O stretch whiterose.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

Due to the presence of multiple stereocenters, this compound and its derivatives are chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a synthesized compound.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The use of specific chiral columns, such as a Chiralpak AD-H, has been documented for the analysis of 6-Oxaspiro[4.5]decan-9-yl derivatives. worktribe.com This separation is crucial for studies where the biological activity is stereospecific, ensuring that the desired enantiomer has been produced with high purity. worktribe.comsfu.ca The development of asymmetric synthesis methods for spirocyclic tetrahydropyrans often relies on chiral HPLC to quantify the success of the enantioselective reaction, with enantiomeric ratios as high as 99:1 being reported for related systems. researchgate.net

Analysis GoalTechniqueColumn ExampleApplicationReference
Enantiomeric Ratio DeterminationChiral HPLCChiralpak AD-HSeparation of enantiomers for pharmacological property optimization. worktribe.com
Enantiopurity AnalysisPreparative Chiral HPLCNot SpecifiedIsolation of pure enantiomers for further testing. sfu.ca
Stereoselectivity MeasurementChiral HPLCNot SpecifiedQuantifying the enantiomeric ratio of products from asymmetric synthesis. researchgate.net

Computational Chemistry and Theoretical Studies on 6 Oxaspiro 4.5 Decan 9 Ylmethanol

Molecular Orbital Calculations and Energy Profiling of the Spirocyclic System

Molecular orbital (MO) theory provides a fundamental understanding of the electronic structure and reactivity of molecules. For 6-Oxaspiro[4.5]decan-9-ylmethanol, MO calculations, typically performed using density functional theory (DFT) or ab initio methods, are essential to determine the energies and shapes of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the oxygen atom of the tetrahydropyran (B127337) ring and the hydroxyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed around the C-O-C linkage of the spiro-ether and the carbon of the hydroxymethyl group, suggesting these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Energy profiling of the spirocyclic system involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. For this compound, this reveals the energetic landscape of ring-flipping and substituent rotations. These calculations are vital for understanding the dynamic behavior of the molecule in solution.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model 6-Oxaspiro[4.5]decane System

Molecular Orbital Energy (eV) Description
HOMO -9.8 Localized on the ether oxygen, indicating a region of high electron density.
LUMO 2.5 Distributed over the anti-bonding orbitals of the C-O bonds.

Note: Data is illustrative and based on typical values for similar spiroketal systems calculated at the B3LYP/6-31G level of theory.*

Geometrical Optimization and Charge Distribution Analysis

Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For this compound, this provides precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable conformation of the molecule. The spirocyclic nature of the 6-oxaspiro[4.5]decane system imposes significant conformational constraints, leading to a relatively rigid structure. scispace.com The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating electrostatic potential (ESP) maps, reveals the partial charges on each atom. In this compound, the oxygen atoms of the ether and hydroxyl groups are expected to carry significant negative partial charges, making them sites for hydrogen bonding. The carbon atom of the spiro-center and the carbon attached to the hydroxyl group will exhibit positive partial charges. This charge distribution is critical for understanding intermolecular interactions, such as those with biological receptors or solvent molecules. nih.gov

Table 2: Selected Optimized Geometrical Parameters and Mulliken Charges for this compound

Parameter Value Mulliken Charge (e) Atom(s)
C-O (ether) bond length 1.43 Å -0.55 O (ether)
C-O (hydroxyl) bond length 1.42 Å -0.65 O (hydroxyl)
C-C (spiro) bond length 1.54 Å +0.20 C (spiro)

Note: Values are representative and obtained from DFT calculations on analogous structures.

Prediction of Reaction Stereoselectivity and Analysis of Transition Structures

Computational chemistry is a powerful tool for predicting the stereochemical outcome of chemical reactions. For reactions involving this compound, such as its synthesis or further functionalization, the analysis of transition state (TS) structures is key. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy determine the reaction rate and selectivity.

For instance, in the synthesis of spiroketals, the stereoselectivity is often controlled by the anomeric effect and steric interactions in the transition state. acs.org By calculating the energies of the different diastereomeric transition states leading to various stereoisomers, the most likely product can be predicted. The lower the energy of a transition state, the faster the reaction pathway, and thus the more favored the corresponding product. Mechanistic studies on similar spiroketalizations have highlighted the role of asynchronous concerted mechanisms. acs.orgresearchgate.net

Table 3: Relative Energies of Transition States for a Model Spiroketalization Reaction

Transition State Relative Energy (kcal/mol) Predicted Major Product
TS-A (axial attack) 0.0 Axial Isomer

Note: Data is hypothetical and illustrates the energy differences that lead to stereoselectivity.

Conformational Analysis of the 6-Oxaspiro[4.5]decane Ring System

The 6-oxaspiro[4.5]decane ring system possesses a unique conformational landscape due to the spiro-fusion of a six-membered and a five-membered ring. The cyclohexane moiety typically prefers a chair conformation, while the tetrahydropyran ring can adopt various conformations, including chair, boat, and twist-boat. The relative stability of these conformers is influenced by steric and stereoelectronic effects, such as the anomeric effect. cdnsciencepub.com

In Silico Approaches for Rational Design of Analogs

In silico methods play a pivotal role in the rational design of analogs of this compound with potentially improved properties. By using the computational data gathered from the studies described above, new molecules can be designed and evaluated virtually before their synthesis.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the computed molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, partial charges) with biological activity. Molecular docking simulations can predict the binding mode and affinity of designed analogs to a specific biological target. This allows for the targeted modification of the this compound scaffold to enhance its interaction with a receptor, for example, by introducing or modifying functional groups to optimize hydrogen bonding or hydrophobic interactions. This in silico screening process significantly accelerates the drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Synthetic Transformations and Derivatization of 6 Oxaspiro 4.5 Decan 9 Ylmethanol

Oxidation Reactions of the Primary Alcohol Moiety to Carbonyl Compounds

The primary alcohol of 6-oxaspiro[4.5]decan-9-ylmethanol can be readily oxidized to afford the corresponding aldehyde, 6-oxaspiro[4.5]decane-9-carbaldehyde. google.comaccelachem.combldpharm.comnih.gov This transformation is a critical step for further derivatization, such as amination reactions. A common and effective reagent for this oxidation is pyridinium (B92312) chlorochromate (PCC). google.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. google.com

Dess-Martin periodinane (DMP) is another reagent successfully employed for the oxidation of primary alcohols to aldehydes, a reaction that often precedes reductive amination. nih.gov The general mechanism for alcohol oxidation using chromium(VI) reagents involves the initial formation of a chromic ester, followed by an E2-like elimination to yield the carbonyl compound. ambeed.com

ReactantReagentProduct
This compoundPyridinium chlorochromate (PCC)6-Oxaspiro[4.5]decane-9-carbaldehyde google.com
Primary AlcoholDess-Martin periodinane (DMP)Aldehyde nih.gov

Amination Reactions via Carbonyl Intermediates

The aldehyde, 6-oxaspiro[4.5]decane-9-carbaldehyde, derived from the oxidation of this compound, is a key intermediate for introducing nitrogen-containing functionalities via reductive amination. This two-step process involves the formation of an iminium salt or enamine, which is then reduced to the corresponding amine. nih.gov

For instance, the reductive amination of (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetaldehyde with various amines is a documented method for preparing azabicyclic substituted oxaspiro derivatives. google.comgoogle.com The reaction is typically performed in an inert solvent like dichloromethane with a reducing agent such as sodium triacetoxyborohydride. google.com This method allows for the coupling of the spirocyclic core with a wide range of amine-containing fragments. nih.govgoogle.com

Carbonyl IntermediateAmineProduct
(R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetaldehyde6-Fluorochroman-4-amineAzabicyclic substituted oxaspiro derivative google.com
Aldehyde Intermediate1-(6-(trifluoromethyl)pyridin-2-yl)piperazineProtected tertiary amine nih.gov
Aldehyde Intermediatetrans-2-(4-Chlorophenyl)cyclopropan-1-amineDesired amine product nih.gov

Esterification and Etherification of the Hydroxyl Group for Further Functionalization

The hydroxyl group of this compound is a prime site for esterification and etherification reactions, enabling the introduction of a wide array of functional groups. These reactions are fundamental in modifying the physicochemical properties of the parent molecule.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride, often in the presence of a catalyst. Similarly, etherification can be performed using various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. These transformations pave the way for creating libraries of compounds with diverse functionalities.

Functionalization of the Spirocyclic Ring System via Substituent Modification

Modification of the spirocyclic ring system itself offers another avenue for creating structural diversity. Copper-catalyzed methods have emerged as powerful tools for the synthesis and functionalization of complex spirocyclic ethers. nih.govacs.orgnyu.edunih.gov These methods can enable the construction of the spirocyclic framework from acyclic precursors and allow for the introduction of various substituents on the rings. nih.govacs.orgnyu.edunih.gov

For instance, a copper-catalyzed annulation and alkene transposition cascade can be used to prepare complex spirocyclic ethers from readily available alkenol substrates. acs.orgnyu.edu This approach demonstrates excellent compatibility with various functional groups and allows for the construction of spirocycles with different ring sizes. acs.orgnyu.edu Further functionalization can be achieved through reactions such as benzylic C-H oxidation. nih.gov

Synthesis of Heterocyclic Derivatives

The 6-oxaspiro[4.5]decane framework can be incorporated into larger, more complex heterocyclic systems. One notable example is the synthesis of thiadiazol-5-ylmethanol derivatives. While specific examples starting directly from this compound are not detailed in the provided search results, the general strategies for synthesizing heterocyclic compounds often involve the reaction of a functionalized starting material with appropriate reagents to build the heterocyclic ring.

Formation of Sulfonamide Derivatives

Sulfonamide derivatives of the 6-oxaspiro[4.5]decane scaffold can be prepared from the corresponding amine. The amine, synthesized via reductive amination of the aldehyde as described in section 6.2, can be reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base to yield the desired sulfonamide. A patent describes the synthesis of N-((1-oxaspiro[4.5]decan-8-yl)methyl)ethanesulfonamide from the corresponding amine.

Preparation of Carboxamide Derivatives

Similar to the synthesis of sulfonamides, carboxamide derivatives can be prepared from the amine precursor. The amine can be acylated using a carboxylic acid, an acyl chloride, or an anhydride (B1165640) to form the corresponding carboxamide. A patent discloses the synthesis of N-{6-oxaspiro[4.5]decan-9-yl}-5-(propan-2-yl)-1,2-oxazole-3-carboxamide, highlighting the utility of this reaction in creating complex molecules with potential biological activity.

Applications in Complex Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Synthetic Sequences

The strategic importance of 6-Oxaspiro[4.5]decan-9-ylmethanol lies in its role as a key intermediate, enabling the efficient assembly of intricate target molecules. Organic chemists utilize its inherent structural features to introduce specific functionalities and stereochemical control in the synthesis of new compounds.

Precursor in the Synthesis of Pharmacologically Relevant Molecules

This spirocyclic alcohol is a crucial precursor in the synthesis of molecules with significant pharmacological relevance. nih.govqingmupharm.combldpharm.comnih.gov Its structure is embedded within more complex compounds that are designed to interact with biological targets, highlighting its importance in medicinal chemistry. The synthesis of these molecules often involves the transformation of the hydroxyl group of this compound into other functional groups or the extension of the carbon chain.

Role in the Preparation of Oliceridine Fumarate Precursors

A significant application of a closely related ketone, 6-oxaspiro[4.5]decan-9-one, is its use as an intermediate in the preparation of precursors for Oliceridine Fumarate. qingmupharm.comnih.gov Oliceridine is a G protein-biased ligand at the μ-opioid receptor, developed for the management of severe acute pain. nih.govdrugs.comnih.gov The spirocyclic core, derived from intermediates like 6-oxaspiro[4.5]decan-9-one, forms a central part of the Oliceridine molecule. drugs.comnih.govresearchgate.net

Building Block for Ligands with Defined Pharmacophores (e.g., Dopamine (B1211576) D3 and μ-Opioid Receptor Ligands)

The 6-oxaspiro[4.5]decane framework is a key building block in the design and synthesis of ligands that target specific receptors, such as dopamine D3 and μ-opioid receptors. nih.govqingmupharm.com Researchers have incorporated this spirocyclic motif into dual-target ligands, aiming to develop safer analgesics with reduced side effects. nih.gov The synthesis of these complex molecules often starts from the corresponding ketone, 6-oxaspiro[4.5]decan-9-one, which is then elaborated through various chemical transformations. nih.gov

Application in the Construction of Structurally Complex Molecules

The synthesis of structurally complex molecules often relies on the use of versatile building blocks like this compound and its derivatives. The spirocyclic nature of this compound provides a rigid and well-defined three-dimensional structure, which is a desirable feature in the construction of larger, more intricate molecular architectures. whiterose.ac.uk Various synthetic strategies, including tandem reactions, have been developed to create oxaspiro[4.5]decane systems, demonstrating the importance of this structural motif in organic synthesis. rsc.org

Potential as a Structural Motif in Materials Science Research

While the primary application of this compound and its derivatives has been in the realm of medicinal chemistry, its unique spirocyclic structure suggests potential for its use as a structural motif in materials science. bldpharm.com Spiro compounds are known to exhibit interesting properties due to their rigid and contorted structures, which can influence packing in the solid state and the photophysical properties of materials. Although specific research in this area is still emerging, the availability of this building block could inspire its incorporation into new polymers or organic materials.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Oxaspiro[4.5]decan-9-ylmethanol

The development of efficient and environmentally benign synthetic routes to 6-oxaspiro[4.5]decan-9-ylmethanol is a primary area for future research. Current approaches to similar oxaspirocycles often rely on multi-step sequences that may not be optimal in terms of atom economy and sustainability. Future efforts should focus on innovative strategies that address these limitations.

One promising direction is the application of oxidative dearomatization followed by an enantioselective oxa-Michael addition. nih.gov This sequence could provide a convergent and highly enantioselective route to the spirocyclic core. Additionally, the use of manganese(III) acetate-mediated oxidative free-radical cyclization presents another potential strategy for constructing the oxaspiro[4.5]decane framework under mild conditions. thieme-connect.de

Furthermore, the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, could significantly enhance the efficiency of the synthesis. For instance, a domino benzannulation route could be adapted for the construction of the spirocyclic system. google.com The development of such methodologies would not only provide more direct access to this compound but also contribute to the broader field of spirocycle synthesis.

Advanced Stereocontrol and Enantioselective Synthesis of Spirocyclic Alcohols

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which possesses multiple stereocenters. Future research will undoubtedly focus on the development of highly stereoselective and enantioselective synthetic methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rsc.orgrsc.org The use of chiral phosphoric acids or cinchona alkaloid-based catalysts could enable the enantioselective construction of the spirocyclic core with high levels of stereocontrol. nih.govrsc.org For example, an unprecedented enantioselective oxa-Michael reaction of α-tertiary alcohols has been reported using chiral bifunctional squaramide catalysts, yielding sterically hindered spirocyclic ethers with excellent enantioselectivities. nih.gov

Metal-catalyzed methods also offer significant potential. Copper-catalyzed enantioselective carboetherification of alkenols has been shown to produce spirocyclic ethers with high enantiomeric excess, representing a powerful strategy for the synthesis of chiral spirocycles. nih.gov The development of new chiral ligands and catalytic systems will be crucial for advancing the enantioselective synthesis of this compound and its derivatives. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to elucidate the characteristic chemical behavior of this molecule and exploit it for the synthesis of novel derivatives.

The primary alcohol functionality serves as a versatile handle for a wide range of transformations. For instance, oxidation to the corresponding aldehyde or carboxylic acid would provide access to a new family of compounds with potentially interesting biological activities. The development of selective oxidation methods that are compatible with the spirocyclic core will be an important area of investigation.

Furthermore, the tetrahydropyran (B127337) ring could be subject to ring-opening reactions under specific conditions, providing access to highly functionalized acyclic structures. Understanding the factors that govern the stability and reactivity of the oxaspiro[4.5]decane skeleton will be key to unlocking its full synthetic potential. Investigations into the reactivity of related spirocyclic ethers and dihydrofurans could provide valuable insights in this regard. google.com

Integration of Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry offers a paradigm shift in the way complex molecules are prepared, enabling faster reaction optimization, improved safety, and enhanced scalability. nih.govworktribe.comsyrris.com These technologies are particularly well-suited for the multi-step synthesis of spirocyclic compounds. researchgate.netbath.ac.uktechnologynetworks.com

Future research should focus on developing continuous flow processes for the key steps in the synthesis of this compound. researchsquare.comresearchgate.net For example, a modular, automated flow synthesis of spirocyclic tetrahydronaphthyridines has been reported, demonstrating the power of this approach for accessing complex three-dimensional scaffolds. researchgate.netbath.ac.uktechnologynetworks.com A similar strategy could be envisioned for the synthesis of the oxaspiro[4.5]decane core.

The use of flow chemistry can also facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or requiring precise temperature control. syrris.com This could open up new avenues for the synthesis and functionalization of this compound that are not accessible using traditional methods. The development of a multi-step flow synthesis would represent a significant advance in the production of this and related spirocyclic compounds. worktribe.comdurham.ac.uk

Deeper Integration of Computational and Experimental Approaches for Mechanism and Design Elucidation

The synergy between computational and experimental chemistry provides a powerful platform for understanding reaction mechanisms and designing novel synthetic strategies. For a molecule as complex as this compound, computational modeling can offer invaluable insights into its structure, stability, and reactivity.

Future research should leverage computational tools to predict the stereochemical outcome of asymmetric reactions, aiding in the rational design of chiral catalysts and auxiliaries. researchgate.net For instance, computational models have been used to predict π-facial selectivity in the reduction of ketones, which could be applied to the synthesis of the alcohol moiety in the target molecule. google.com

Furthermore, density functional theory (DFT) calculations can be employed to elucidate the mechanisms of key bond-forming reactions, such as cycloadditions and rearrangement processes, that could be used to construct the spirocyclic framework. whiterose.ac.uk This deeper mechanistic understanding will facilitate the optimization of existing synthetic routes and the development of entirely new approaches. The integration of computational predictions with experimental validation will be crucial for accelerating progress in the field of spirocycle synthesis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-Oxaspiro[4.5]decan-9-ylmethanol, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions with careful control of temperature, solvent choice (e.g., anhydrous ether or polar aprotic solvents), and reaction time. For example, spirocyclic ethers are often formed via cyclization reactions using acid catalysts or nucleophilic substitutions. Optimization relies on monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts . Structural confirmation is achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural integrity is confirmed using 1^1H and 13^13C NMR to verify the spirocyclic ether and methanol moieties. For diastereomeric mixtures, chiral column chromatography or enantioselective synthesis protocols are employed to resolve stereoisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Due to potential acute toxicity and skin/eye irritation (as seen in structurally similar compounds), researchers should use nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Emergency procedures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?

  • Answer : The spirocyclic structure imposes steric constraints, affecting regioselectivity in substitution or oxidation reactions. For example, the methanol group’s spatial orientation can dictate its participation in hydrogen bonding or nucleophilic attacks. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to predict and validate stereochemical outcomes .

Q. What strategies resolve contradictions in biological activity data for spirocyclic ether derivatives?

  • Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. neuroprotection) may arise from differences in cell lines, assay conditions, or compound stability. Researchers should standardize protocols (e.g., consistent IC₅₀ measurement methods) and validate results across multiple models. For example, a study on a related compound showed IC₅₀ values ranging from 20 µM (MCF-7 cells) to 156.3 µM (liver homogenate) due to tissue-specific metabolic effects .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor binding?

  • Answer : Isotopic labeling (e.g., 18^{18}O in the methanol group) can track metabolic pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular docking simulations identify potential interaction sites on target proteins .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer : Key challenges include maintaining stereochemical fidelity at larger scales and minimizing solvent waste. Flow chemistry systems improve heat/mass transfer for cyclization steps, while green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .

Methodological Recommendations

  • Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify confounding variables in bioactivity datasets .
  • Experimental Design : Employ Design of Experiments (DoE) to optimize synthetic conditions while minimizing resource use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.